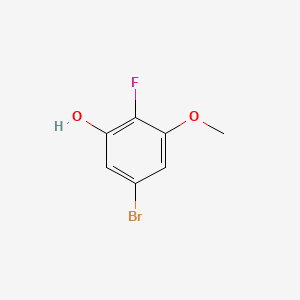
5-Bromo-2-fluoro-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.02 .
Synthesis Analysis
The synthesis of a similar compound, 5-bromo-2-methoxyphenol, involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromine, fluorine, and methoxy functional groups attached to the benzene ring .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.671±0.06 g/cm3 and a predicted boiling point of 264.3±35.0 °C .Scientific Research Applications
Natural Antioxidants and Antimicrobial Agents
- Bromophenols isolated from marine red algae, such as Rhodomela confervoides, have demonstrated significant antibacterial and antioxidant activities. These compounds, including various brominated phenols, exhibit potent activities against bacteria and free radicals, suggesting their potential application in food preservation and pharmaceuticals as natural antioxidants (Xu et al., 2003) (Li et al., 2011).
Inhibitors for Medical Applications
- Bromophenol derivatives have been studied for their inhibitory properties against human carbonic anhydrase isozymes, which are valuable drug targets for treating conditions like glaucoma, epilepsy, and osteoporosis. Synthetic bromophenols, including natural products like vidalol B, have shown promising results as inhibitors, suggesting their potential as leads for novel therapeutic agents (Balaydın et al., 2012).
Photostability Enhancement in Fluorophores
- The fluorination of fluorophores, including those containing bromophenol units, can significantly enhance their photostability and spectroscopic properties. This has implications for the development of novel fluorinated fluorophores for use in bioimaging and analytical chemistry, where improved photostability and tunable optical properties are crucial (Woydziak et al., 2012).
Potential in Photodynamic Therapy
- A new class of zinc phthalocyanine compounds substituted with bromophenol derivatives has shown high singlet oxygen quantum yield, which is crucial for the efficacy of photodynamic therapy (PDT) in cancer treatment. These compounds exhibit promising fluorescence properties and photodegradation quantum yields, highlighting their potential as Type II photosensitizers for PDT applications (Pişkin et al., 2020).
Computational Studies for Ligand Design
- Density functional theory (DFT) studies on bromophenol derivatives have provided insights into their molecular structures, electrostatic potentials, and molecular orbital energies. Such computational analyses are invaluable for the design of multidentate ligands capable of binding metal centers, which could lead to the development of novel metal complexes with diverse applications in catalysis and material science (Tanak, 2019).
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-3-methoxyphenol is a complex organic compound that plays a significant role in various chemical reactions. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
It’s worth noting that compounds with similar structures are often involved in electrophilic substitution reactions . These reactions occur readily due to excessive π-electrons delocalization , which is a characteristic feature of aromatic compounds like this compound.
Biochemical Pathways
It’s known that similar compounds play a crucial role in the protodeboronation of alkyl boronic esters , a valuable transformation in organic synthesis .
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling, a reaction in which similar compounds are often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQZTMYLZONSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)
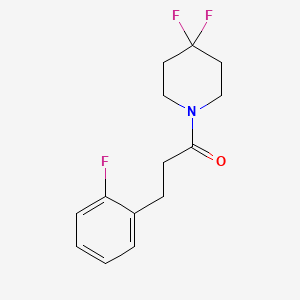

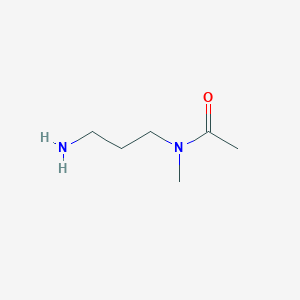
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)
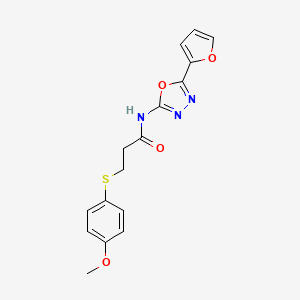
![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)
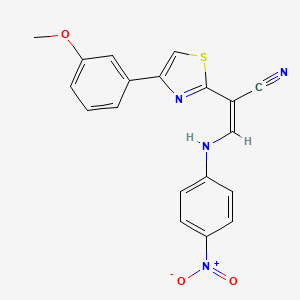

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

